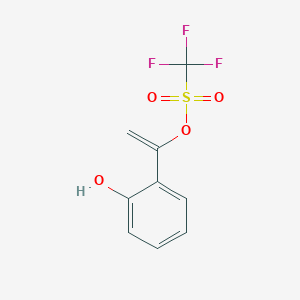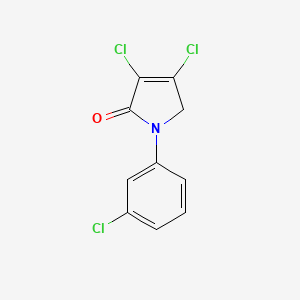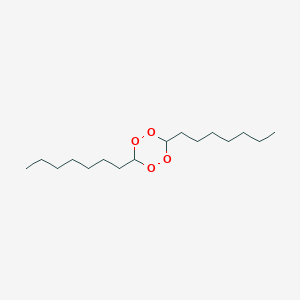![molecular formula C25H45NO B12582523 Phenol, 2-[(dinonylamino)methyl]- CAS No. 205105-32-4](/img/structure/B12582523.png)
Phenol, 2-[(dinonylamino)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 2-[(dinonylamino)methyl]- is a chemical compound with the molecular formula C27H47NO It is a derivative of phenol, where the hydrogen atom of the hydroxyl group is replaced by a dinonylaminomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-[(dinonylamino)methyl]- typically involves the reaction of phenol with dinonylamine in the presence of formaldehyde. This reaction is a type of Mannich reaction, which is a well-known method for introducing aminomethyl groups into aromatic compounds. The reaction conditions usually involve heating the reactants under reflux in an organic solvent such as ethanol or methanol.
Industrial Production Methods
On an industrial scale, the production of Phenol, 2-[(dinonylamino)methyl]- can be achieved through continuous flow processes. These processes involve the use of large reactors where the reactants are continuously fed and the product is continuously removed. This method allows for the efficient production of large quantities of the compound.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-[(dinonylamino)methyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dinonylaminomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce quinones, while reduction can yield amine derivatives.
Scientific Research Applications
Phenol, 2-[(dinonylamino)methyl]- has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which Phenol, 2-[(dinonylamino)methyl]- exerts its effects involves interactions with various molecular targets. The dinonylaminomethyl group can interact with enzymes and receptors, modulating their activity. The phenolic hydroxyl group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.
Comparison with Similar Compounds
Phenol, 2-[(dinonylamino)methyl]- can be compared with other similar compounds, such as:
Phenol: The parent compound, which lacks the dinonylaminomethyl group.
2,4,6-Tris(dimethylaminomethyl)phenol: A compound with three dimethylaminomethyl groups attached to the phenol ring.
3-(Dimethylamino)phenol: A compound with a single dimethylamino group attached to the phenol ring.
The uniqueness of Phenol, 2-[(dinonylamino)methyl]- lies in the presence of the dinonylaminomethyl group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
205105-32-4 |
|---|---|
Molecular Formula |
C25H45NO |
Molecular Weight |
375.6 g/mol |
IUPAC Name |
2-[[di(nonyl)amino]methyl]phenol |
InChI |
InChI=1S/C25H45NO/c1-3-5-7-9-11-13-17-21-26(22-18-14-12-10-8-6-4-2)23-24-19-15-16-20-25(24)27/h15-16,19-20,27H,3-14,17-18,21-23H2,1-2H3 |
InChI Key |
OIPKVBQLPSRKKC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCN(CCCCCCCCC)CC1=CC=CC=C1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,4,6-Tris[2,3,5,6-tetramethyl-4-(pyridin-2-yl)phenyl]-1,3,5-triazine](/img/structure/B12582450.png)

![Phenol, 4,4'-[[4-[bis(4-methylphenyl)amino]phenyl]ethenylidene]bis-](/img/structure/B12582455.png)
![5-Amino-N~1~,N~3~-bis[3-(diethylamino)propyl]benzene-1,3-dicarboxamide](/img/structure/B12582456.png)
propanedinitrile](/img/structure/B12582462.png)
![Acetamide,2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)-](/img/structure/B12582470.png)
![Stannane, [2,6-bis(methoxymethyl)phenyl]triphenyl-](/img/structure/B12582476.png)
![4-Methyl-3-[2-(2-nitrophenyl)hydrazinylidene]-2H-1-benzopyran-2,7(3H)-dione](/img/structure/B12582494.png)

![2,3,5,6-Tetrachloro-4-{[oxo(diphenyl)-lambda~6~-sulfanylidene]amino}pyridine](/img/structure/B12582501.png)
![3-(1-Methyl-4-piperidinyl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12582514.png)
![Acetamide,N-butyl-2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12582516.png)
